
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE
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Overview
Description
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is a complex organic compound that is often used in the field of organic synthesis. This compound is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a cyclohexyl group with a hydroxymethyl substituent. It is commonly used as a protecting group in peptide synthesis due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amino group is then reacted with tert-butyl chloroformate to form the carbamate.
Introduction of the Cyclohexyl Group: The cyclohexyl group with a hydroxymethyl substituent is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Free amine.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Design and Development
The compound's structural attributes make it a valuable intermediate in the synthesis of bioactive molecules. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of amino acids and peptides that are crucial in drug discovery .
2. Precursor for Peptide Synthesis
Due to its ability to serve as a protected amino acid derivative, this compound can be utilized in the solid-phase peptide synthesis (SPPS) process. The Boc protection strategy is widely employed to synthesize peptides with high purity and yield .
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
The compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation and amidation, making it suitable for constructing complex organic frameworks .
2. Use in Asymmetric Synthesis
The chiral centers present in the compound enable its use in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This property is particularly beneficial in the pharmaceutical industry where the efficacy of drugs can depend on their stereochemistry .
Case Studies
Case Study 1: Synthesis of Bioactive Peptides
Research has demonstrated that TERT-BUTYL (2-((tert-butoxycarbonyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)carbamate can be effectively used to synthesize bioactive peptides that exhibit significant biological activity. For instance, peptides derived from this compound have shown promising results in targeting specific receptors involved in various diseases .
Case Study 2: Development of Anticancer Agents
A recent study explored the modification of this compound to develop novel anticancer agents. By altering the side chains and functional groups, researchers were able to enhance the cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-lysine
Uniqueness
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is unique due to the presence of the cyclohexyl group with a hydroxymethyl substituent, which provides additional functionalization options and enhances its utility in complex organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c1-18(2,3)25-16(23)20-11-12-21(17(24)26-19(4,5)6)15-9-7-14(13-22)8-10-15/h14-15,22H,7-13H2,1-6H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNBYGXDXBYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C1CCC(CC1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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